11-(4-Butoxyphenyl)-4-[(4-chlorophenyl)methyl]-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one
CAS No.: 1326928-20-4
Cat. No.: VC5253309
Molecular Formula: C24H22ClN5O2
Molecular Weight: 447.92
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1326928-20-4 |
|---|---|
| Molecular Formula | C24H22ClN5O2 |
| Molecular Weight | 447.92 |
| IUPAC Name | 11-(4-butoxyphenyl)-4-[(4-chlorophenyl)methyl]-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodec-7-en-5-one |
| Standard InChI | InChI=1S/C24H28ClN5O2/c1-2-3-14-32-20-10-6-18(7-11-20)21-15-22-23-27-30(16-17-4-8-19(25)9-5-17)24(31)28(23)12-13-29(22)26-21/h4-13,21-23,26-27H,2-3,14-16H2,1H3 |
| Standard InChI Key | KDBMJLOWHSDHCN-UHFFFAOYSA-N |
| SMILES | CCCCOC1=CC=C(C=C1)C2CC3C4NN(C(=O)N4C=CN3N2)CC5=CC=C(C=C5)Cl |
Introduction
The compound 11-(4-Butoxyphenyl)-4-[(4-chlorophenyl)methyl]-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one is a complex heterocyclic molecule with potential applications in medicinal chemistry and materials science. Its unique structural features and molecular properties make it a compound of interest for further research in pharmacological and synthetic domains.
Structural Characteristics
The structure of this compound is defined by its tricyclic framework with five nitrogen atoms (pentaaza) and multiple conjugated double bonds. These features suggest potential stability due to resonance effects and possible interactions with biological macromolecules.
The presence of:
-
A butoxyphenyl substituent introduces lipophilic properties.
-
A chlorophenylmethyl group may contribute to electronic effects and binding affinity in biological systems.
Research Gaps
No detailed studies on the synthesis, bioactivity, or physicochemical properties of this compound were identified in the available literature. Future research could focus on:
-
Synthesizing derivatives to explore structure-activity relationships.
-
Evaluating pharmacokinetic and pharmacodynamic profiles.
-
Investigating stability under various environmental conditions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume